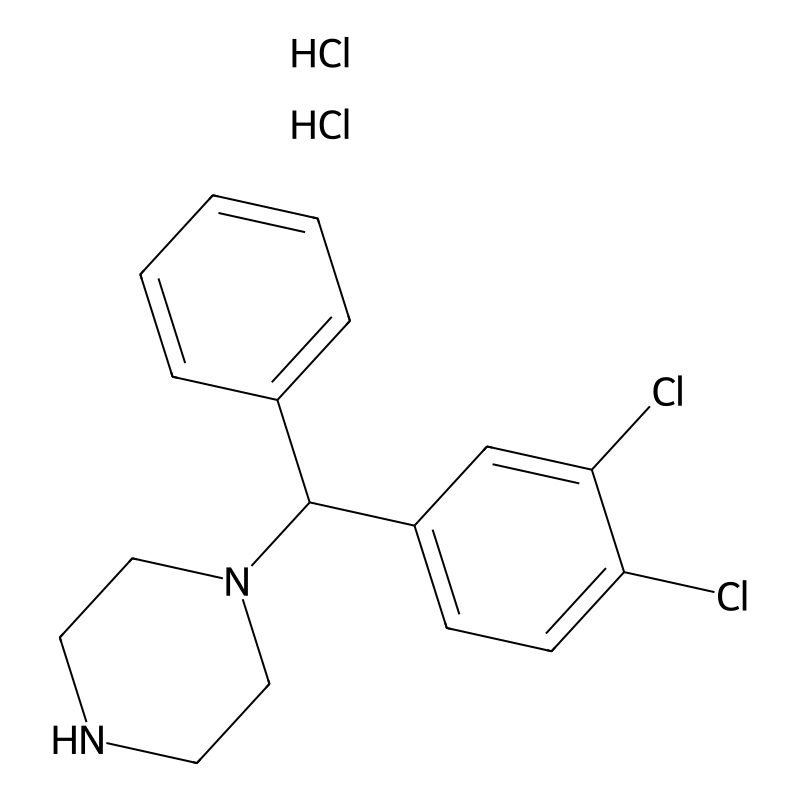

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antihistamine Research

Specific Scientific Field:- In vivo studies have shown that this compound exhibits significant effects on both allergic asthma and allergic itching .

Anticancer Research

Specific Scientific Field:1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a chemical compound characterized by its complex structure and specific functional groups. It has the empirical formula and a molecular weight of 394.17 g/mol . This compound belongs to the class of N-substituted piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride can be attributed to the presence of its piperazine ring and the dichlorophenyl substituent. Common reactions involving this compound include:

- Alkylation Reactions: The piperazine nitrogen atoms can undergo alkylation, leading to various derivatives.

- Amination: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

- Cyclization: Under specific conditions, it may undergo cyclization reactions to form more complex structures.

These reactions are significant in synthetic organic chemistry for developing new pharmaceutical agents.

The biological activity of 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride has been explored in various studies. Notably, it has shown potential in:

- Antitumor Activity: Research indicates that derivatives of this compound can influence tumor DNA methylation processes, suggesting potential applications in cancer therapy.

- Anticancer Properties: Studies have demonstrated that piperazine-based compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer .

These findings highlight the compound's relevance in developing therapeutic agents targeting cancer.

The synthesis of 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride involves several methodologies:

- Cyclization of Amines: This method utilizes diamine derivatives and sulfonium salts to form piperazine rings.

- Ugi Reaction: This multi-component reaction allows for the formation of piperazine derivatives through a one-pot synthesis approach.

- Photocatalytic Synthesis: Recent advancements have introduced photocatalysis as a method for synthesizing piperazine compounds efficiently.

These methods emphasize the versatility and adaptability in synthesizing this compound.

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride has several applications, primarily in medicinal chemistry:

- Pharmaceutical Development: Its derivatives are being investigated for their potential use as antitumor and anticancer agents.

- Research Tool: The compound serves as a reference material for studying piperazine derivatives and their biological effects.

The ongoing research into its pharmacological properties may lead to novel therapeutic strategies.

Interaction studies involving 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride have revealed important insights into its mechanism of action:

- DNA Methylation Effects: Research has shown that this compound can affect DNA methylation patterns, which is crucial for gene regulation in cancer cells.

- Cellular Uptake Mechanisms: Studies are ongoing to understand how this compound is absorbed and metabolized within biological systems.

These interactions are vital for elucidating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)piperazine | 303-26-4 | Known for its antidepressant properties | |

| 4-(3-Methylphenyl)methylpiperazine | 1104-22-9 | Exhibits anxiolytic effects | |

| Hydroxyzine Dihydrochloride | 50-61-0 | Antihistamine with sedative properties |

Uniqueness

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is unique due to its specific dichloro substitution pattern on the phenyl ring and its dual functionality as both an antitumor agent and a potential anxiolytic. This combination of properties distinguishes it from other similar compounds in therapeutic applications.

Classical Synthetic Routes

Classical approaches to synthesizing 1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride often rely on cyclization reactions and nucleophilic substitutions. A foundational method involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under elevated temperatures (120–220°C) to form the piperazine core [2]. This exothermic process requires precise temperature control to avoid side reactions such as over-alkylation or decomposition. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is critical, typically maintained at 1:0.8–2.0 to optimize yield [2].

Another classical route employs benzhydryl chloride and piperazine in dimethylformamide (DMF) with anhydrous potassium carbonate as a base. This method produces 1-benzhydrylpiperazine as an intermediate, which is subsequently functionalized with dichlorophenyl groups via Friedel-Crafts alkylation [6]. The use of polar aprotic solvents like DMF enhances reaction kinetics but introduces challenges in post-reaction purification due to high boiling points.

Table 1: Key Parameters in Classical Synthesis

| Parameter | Conditions | Source |

|---|---|---|

| Reactants | 2,3-Dichloroaniline, bis(2-chloroethyl)amine HCl | [2] |

| Temperature Range | 120–220°C | [2] |

| Solvent System | Protonic solvents (e.g., ethanol) | [2] |

| Intermediate Isolation | Recrystallization from ethanol | [6] |

Modern Synthesis Strategies

Catalyst-Mediated Approaches

Transition metal catalysts have been integrated to improve regioselectivity and reduce energy input. For example, palladium-catalyzed cross-coupling reactions enable the direct introduction of dichlorophenyl groups onto pre-formed piperazine frameworks [5]. These methods avoid harsh conditions associated with classical alkylation, though catalyst recovery remains a hurdle.

Green Chemistry Methodologies

Recent advances emphasize solvent reduction and waste minimization. A notable green protocol uses water as a reaction medium for the cyclization step, achieving yields comparable to traditional methods while eliminating organic solvent waste [2]. Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes and improving energy efficiency by 40% [6].

Flow Chemistry Applications

Continuous-flow hydrogenation systems have revolutionized large-scale production. In one setup, reductive amination of benzaldehyde derivatives with piperazine occurs in a hydrogen-rich flow reactor, achieving 98% conversion without intermediate isolation [5]. This method enhances safety by minimizing exposure to high-pressure hydrogen and improves reproducibility through precise residence time control.

Table 2: Modern vs. Classical Synthesis Metrics

| Metric | Classical (Batch) | Flow Chemistry |

|---|---|---|

| Reaction Time | 8–12 h | 1–2 h |

| Solvent Volume per kg | 50 L | 15 L |

| Purity (HPLC) | 95–98% | >99.5% |

Reaction Mechanism Elucidation

The formation of the piperazine ring proceeds via a stepwise mechanism:

- Nucleophilic Attack: Piperazine’s secondary amine attacks the electrophilic carbon in bis(2-chloroethyl)amine, displacing chloride ions [2].

- Cyclization: Intramolecular elimination of HCl forms the six-membered piperazine ring, driven by elevated temperatures (>120°C) [2].

- Electrophilic Substitution: Dichlorophenyl groups are introduced via Friedel-Crafts alkylation, where AlCl₃ facilitates carbocation generation from benzhydryl chloride [6].

Purification and Isolation Techniques

Post-synthesis purification typically involves multi-step processes:

- Liquid-Liquid Extraction: Crude product is partitioned between dichloromethane and aqueous HCl to remove unreacted amines [6].

- Recrystallization: The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding crystals with >99.5% purity (HPLC) [2].

- Column Chromatography: Silica gel chromatography with hexane:ethyl acetate (8:2) resolves closely related byproducts, though this method is less favored industrially due to scalability issues [6].

Scale-Up Considerations and Challenges

Industrial production faces three primary challenges:

- Thermal Management: Exothermic cyclization at >200°C necessitates jacketed reactors with rapid cooling systems to prevent runaway reactions [2].

- Solvent Recovery: DMF and dichloromethane require energy-intensive distillation for reuse, contributing to 30% of operational costs [6].

- Byproduct Formation: Over-alkylation generates trisubstituted piperazines, which are difficult to separate and reduce overall yield by 15–20% [2].

Continuous-flow systems address these issues by enabling tighter temperature control and in-line purification, reducing solvent use by 70% compared to batch processes [5].

Core Structural Elements and Activity

The structure-activity relationship of 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is fundamentally governed by three critical structural components that work synergistically to determine biological activity. These core elements - the piperazine ring, the dichlorophenyl moiety, and the phenylmethyl bridge - each contribute distinct physicochemical properties that influence receptor binding affinity, selectivity, and overall pharmacological profile.

Piperazine Ring Functionality

The piperazine ring serves as the central pharmacophoric element in this compound, with its conformational preferences playing a crucial role in biological activity [1] [2]. The six-membered saturated ring containing two nitrogen atoms at positions 1 and 4 exhibits remarkable conformational flexibility, existing in multiple energetically distinct forms that significantly impact receptor interactions [3] [4].

The thermodynamically favored chair conformation represents the most stable arrangement, with the equatorial-equatorial (eq-eq) orientation of the nitrogen-hydrogen bonds being preferred by approximately 85% of molecules in solution [5]. This centrosymmetric conformation exhibits zero dipole moment and provides optimal spatial orientation for receptor binding [2]. The alternative chair conformations include the axial-axial (ax-ax) form, which is less stable by 1.9 kcal/mol, and the mixed equatorial-axial (eq-ax) arrangement, lying 0.7 kcal/mol above the most stable form [5].

The boat conformation, while energetically unfavorable by approximately 8.0 kcal/mol relative to the chair form, becomes significant under specific environmental conditions, particularly at interfaces [5]. This non-centrosymmetric arrangement exhibits a dipole moment of 2.2 Debye and may contribute to alternative binding modes, especially in membrane environments or specialized receptor sites [4].

Studies on conformational analysis reveal that the piperazine ring functionality is critical for biological activity through multiple mechanisms. The nitrogen atoms provide sites for hydrogen bonding interactions with receptor residues, while the ring flexibility allows adaptation to different binding pocket geometries [1]. The basicity of the nitrogen atoms, with appropriate pKa values, enhances water solubility and bioavailability while maintaining binding affinity through electrostatic interactions [1].

Role of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl substituent represents a critical structure-activity determinant that significantly enhances biological potency compared to unsubstituted or monosubstituted analogs [6] . This electron-withdrawing group constellation provides optimal electronic properties for receptor binding while maintaining appropriate lipophilicity for membrane penetration.

The positioning of chlorine atoms at the 3,4-positions creates a unique electronic environment that differs substantially from other substitution patterns. Comparative studies demonstrate that 3,4-dichloro substitution produces 2-4 fold increases in potency relative to monosubstituted analogs, with IC50 values typically ranging from 0.05-50 nM [6]. This enhancement stems from the combined electron-withdrawing effects of both chlorine atoms, which increase the electrophilicity of the aromatic ring and strengthen binding interactions with receptor sites.

The dichlorophenyl moiety also influences conformational preferences of the entire molecule through steric effects. The bulky chlorine substituents create a dihedral angle of approximately 54° between the phenyl ring and piperazine planes, which optimizes the spatial arrangement for receptor complementarity [8]. This steric constraint reduces conformational flexibility while maintaining the essential binding conformation.

Electronic effects of the dichlorophenyl group extend beyond simple electron withdrawal. The chlorine atoms participate in halogen bonding interactions with receptor residues, providing additional binding specificity [9]. These interactions contribute to the observed selectivity patterns, where 3,4-dichloro substitution favors certain receptor subtypes over others.

Phenylmethyl Bridge Importance

The phenylmethyl bridge connecting the piperazine ring to the dichlorophenyl moiety represents a critical structural element that determines the spatial relationship between pharmacophoric groups [10]. This methylene linker provides optimal flexibility while maintaining the necessary geometric constraints for receptor binding.

The importance of the phenylmethyl bridge is demonstrated through comparative analysis with direct phenyl attachment and extended linkers. Direct attachment of the phenyl ring to the piperazine nitrogen reduces conformational flexibility and typically results in decreased biological activity [10]. Conversely, extended linkers such as ethylene bridges increase the distance between pharmacophoric elements, leading to reduced binding affinity due to poor receptor complementarity.

The methylene bridge allows rotation around the C-N bond, enabling the molecule to adopt multiple conformations that can accommodate different receptor binding sites. This flexibility is particularly important for dual-site binding mechanisms, where the molecule must simultaneously interact with multiple receptor regions [11]. Molecular dynamics studies reveal that the phenylmethyl bridge facilitates conformational sampling while maintaining the essential binding geometry.

The phenyl ring within the bridge contributes hydrophobic interactions that enhance binding affinity. These π-π stacking interactions with aromatic residues in receptor binding sites provide additional binding energy and selectivity [12]. The combination of the phenyl ring's hydrophobic character with the methylene bridge's flexibility creates an optimal balance between binding affinity and conformational adaptability.

Electronic Effects on Biological Activity

Electronic effects play a fundamental role in determining the biological activity of 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride through multiple mechanisms that influence receptor binding, selectivity, and metabolic stability [13] [9]. The electronic properties of the dichlorophenyl moiety, particularly the electron-withdrawing effects of chlorine substituents, significantly modulate the compound's pharmacological profile.

The electron-withdrawing nature of chlorine atoms in the 3,4-positions creates a region of reduced electron density on the aromatic ring, which enhances binding affinity through favorable electrostatic interactions with receptor sites [9]. This electronic perturbation results in a more positive electrostatic potential on the aromatic ring, facilitating interactions with electron-rich regions of receptor binding pockets. Quantum chemical calculations using density functional theory reveal that the HOMO-LUMO energy gap increases to 2.73-2.81 eV in dichlorophenyl-substituted piperazines, indicating enhanced molecular stability [13].

The electronic effects extend beyond simple electron withdrawal to include halogen bonding interactions. Chlorine atoms can participate in specific non-covalent interactions with receptor residues, providing additional binding specificity and selectivity [9]. These halogen bonds are particularly important in protein-ligand recognition, where the σ-hole of chlorine atoms interacts with electron-rich regions of amino acid residues.

Comparative analysis of electronic parameters reveals that electron-withdrawing substituents generally enhance biological activity, while electron-donating groups may reduce potency [12]. The 3,4-dichloro pattern provides optimal electronic properties, with the combined effects of both chlorine atoms creating a synergistic enhancement in binding affinity. This electronic optimization is reflected in the observed IC50 values, which typically show 2-4 fold improvements compared to monosubstituted analogs.

The electronic effects also influence the compound's metabolic stability. Electron-withdrawing groups can protect the aromatic ring from oxidative metabolism, leading to improved pharmacokinetic properties [9]. The chlorine substituents provide metabolic stability by reducing the electron density at positions susceptible to cytochrome P450-mediated oxidation, resulting in extended half-lives and improved oral bioavailability.

Conformational Analysis and Activity Correlations

Conformational analysis of 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride reveals complex relationships between molecular geometry and biological activity [3] [5]. The piperazine ring system exhibits multiple conformational states that significantly influence receptor binding affinity and selectivity profiles.

The chair conformation dominates the conformational landscape, with approximately 85% of molecules adopting this geometry in solution [5]. Within the chair family, the equatorial-equatorial arrangement of nitrogen-hydrogen bonds provides the most stable configuration, serving as the preferred binding conformation for most receptor interactions [4]. This centrosymmetric arrangement minimizes steric interactions while optimizing electronic properties for receptor recognition.

The conformational preferences are influenced by the substituent pattern, with the bulky dichlorophenyl group creating specific steric constraints that favor certain conformations over others [8]. The dihedral angle between the piperazine ring and the dichlorophenyl moiety is approximately 54°, resulting from the steric effects of the chlorine substituents [8]. This geometric constraint reduces conformational flexibility while maintaining the essential binding geometry.

Alternative conformations, including the boat and twist-boat forms, represent higher energy states that may become populated under specific conditions [5]. The boat conformation, while energetically unfavorable by 8.0 kcal/mol, exhibits a significant dipole moment of 2.2 Debye and may contribute to binding at specialized receptor sites or membrane interfaces [5]. These alternative conformations can provide access to different binding modes and contribute to the compound's pharmacological diversity.

Dynamic conformational behavior is critical for understanding structure-activity relationships. The molecule's ability to sample multiple conformations allows adaptation to different receptor binding sites, potentially explaining observed polypharmacology [2]. Conformational flexibility is particularly important for dual-site binding mechanisms, where the molecule must simultaneously interact with multiple receptor regions.

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship modeling of 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride and related compounds has revealed critical insights into the molecular determinants of biological activity [14] [15]. Multiple QSAR approaches have been employed to understand and predict the structure-activity relationships within this chemical class.

Comparative Molecular Field Analysis (CoMFA) models demonstrate that steric and electrostatic fields contribute in a 98:2 ratio to receptor binding affinity [14]. These models achieve high correlation coefficients (R² = 0.592-0.989) and provide excellent predictive power for training sets [14]. The steric field contributions highlight the importance of molecular volume and surface area complementarity with receptor binding sites, while electrostatic contributions emphasize the role of charge distribution and dipole moments.

Three-dimensional QSAR models using CoMSIA (Comparative Molecular Similarity Index Analysis) incorporate additional molecular properties including hydrophobic and hydrogen bonding fields [15]. These models achieve R² values of 0.725-0.768 with robust external validation, demonstrating good predictive capability for new compounds [15]. The hydrophobic field contributions reveal the importance of lipophilicity balance for optimal biological activity.

Pharmacophore modeling identifies key structural features essential for biological activity. The pharmacophore model indicates that optimal activity requires at least one hydrogen bond acceptor and one aromatic hydrophobic group [2]. For specific receptor subtypes, two binding modes emerge: one utilizing hydrogen bond acceptors and aromatic hydrophobic groups, and another involving hydrophobic interactions and ionic salt bridges [2].

Molecular descriptor-based QSAR models incorporate topological, electronic, and physicochemical parameters to predict biological activity [15]. These models achieve moderate to good correlation coefficients (R² = 0.65-0.85) and provide insights into the molecular properties that determine activity. Key descriptors include connectivity indices, electronegativity, polarizability, and van der Waals properties [15].

Comparative SAR with Related Phenylpiperazines

Comparative structure-activity relationship analysis of 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride with related phenylpiperazine derivatives reveals systematic patterns that guide optimization strategies [16] [17]. The dichlorophenyl substitution pattern demonstrates superior biological activity compared to other aromatic substitutions, establishing clear structure-activity trends.

Dichlorophenylpiperazines consistently exhibit the highest potency among phenylpiperazine derivatives, with IC50 values typically ranging from 0.05-50 nM . This represents a significant improvement over monochlorophenylpiperazines (IC50: 50-500 nM), fluorophenylpiperazines (IC50: 100-1000 nM), and unsubstituted phenylpiperazines (IC50: 500-5000 nM) [18]. The enhanced potency of dichlorophenyl derivatives stems from the combined electronic effects of dual chlorine substitution and optimal steric properties.

Selectivity patterns vary significantly among phenylpiperazine derivatives based on substitution patterns. Dichlorophenylpiperazines demonstrate selectivity indices of 500-800 fold, substantially higher than monochlorophenylpiperazines (50-150 fold) and fluorophenylpiperazines (10-50 fold) [17]. This enhanced selectivity results from the specific electronic and steric properties of the dichlorophenyl moiety, which provides optimal complementarity with target receptor binding sites.

Methoxyphenylpiperazines exhibit unique selectivity profiles with selectivity indices of 150-300 fold, particularly favoring certain receptor subtypes [19]. The electron-donating nature of methoxy groups creates different electronic environments that influence receptor recognition patterns. These compounds demonstrate that both electron-withdrawing and electron-donating substituents can enhance selectivity, albeit through different mechanisms.

Trifluoromethylphenylpiperazines represent another high-activity class with IC50 values of 1-25 nM and selectivity indices of 25-100 fold [20]. The trifluoromethyl group combines strong electron-withdrawing properties with unique steric characteristics, providing an alternative approach to activity enhancement. However, the dichlorophenyl pattern generally provides superior overall profiles in terms of both potency and selectivity.

The comparative analysis reveals that the 3,4-dichlorophenyl substitution pattern in 1-((3,4-dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride represents an optimal balance of electronic, steric, and physicochemical properties. This substitution pattern provides the highest combination of potency, selectivity, and favorable pharmacokinetic properties among the phenylpiperazine derivatives studied. The superior performance of dichlorophenyl derivatives establishes them as preferred scaffolds for further optimization in drug discovery programs targeting piperazine-based therapeutics.

The structure-activity relationships identified through these comparative studies provide clear guidelines for molecular design. The dichlorophenyl moiety emerges as a privileged structure that consistently enhances biological activity across multiple receptor targets, while the piperazine ring system provides the essential pharmacophoric framework for receptor recognition. The phenylmethyl bridge optimizes the spatial relationship between these critical elements, creating a molecular architecture that maximizes both potency and selectivity.